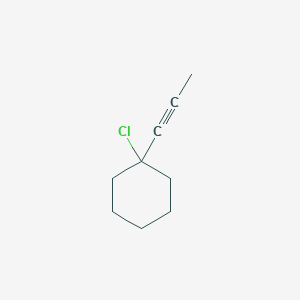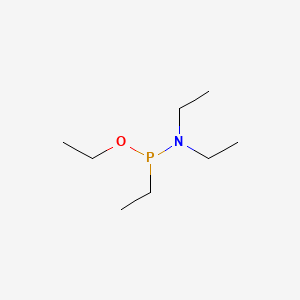
Phosphine, ethyl-ethoxy-(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, ethyl-ethoxy-(diethylamino)- is an organophosphorus compound with the molecular formula C₈H₂₀NOP and a molecular weight of 177.2243 g/mol . This compound is part of the broader class of tertiary phosphines, which are known for their applications in various fields, including catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tertiary phosphines, including phosphine, ethyl-ethoxy-(diethylamino)-, typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of ethylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production methods for tertiary phosphines often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of Grignard reagents and chlorophosphines is scaled up, and reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphine, ethyl-ethoxy-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to its corresponding oxide using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Complexation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Alkyl halides or other electrophiles.
Complexation: Transition metal salts such as palladium or platinum salts.
Major Products
Oxidation: Phosphine oxide.
Substitution: Various substituted phosphines.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, ethyl-ethoxy-(diethylamino)- has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of phosphine, ethyl-ethoxy-(diethylamino)- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another tertiary phosphine widely used in catalysis.
Triethylphosphine: Similar in structure but with different alkyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with methoxy-substituted phenyl groups.
Uniqueness
Phosphine, ethyl-ethoxy-(diethylamino)- is unique due to its specific ethyl-ethoxy and diethylamino substituents, which can impart different electronic and steric properties compared to other tertiary phosphines. These properties can influence its reactivity and the types of complexes it forms with transition metals .
Properties
CAS No. |
59150-16-2 |
|---|---|
Molecular Formula |
C8H20NOP |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
N-[ethoxy(ethyl)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20NOP/c1-5-9(6-2)11(8-4)10-7-3/h5-8H2,1-4H3 |
InChI Key |
CAHRICHTJWNNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
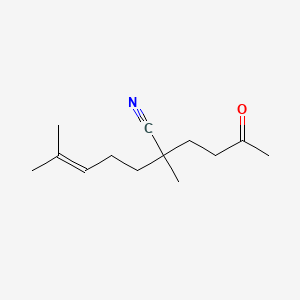
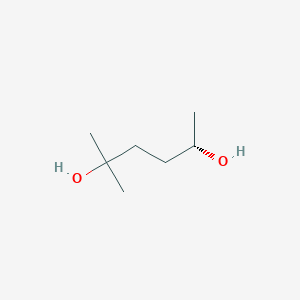
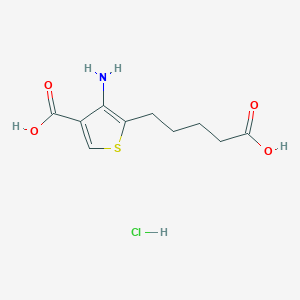
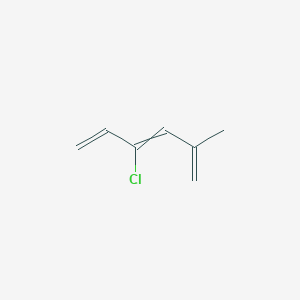
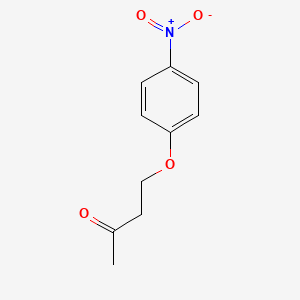
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)


